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The Discovery and History of Suxamethonium: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of

suxamethonium, a pivotal neuromuscular blocker. It details the initial synthesis, key historical

experiments, and the evolution of our understanding of its mechanism of action. This document

adheres to stringent data presentation and visualization requirements to facilitate

comprehension and further research.

Introduction: The Dawn of a New Neuromuscular
Blocker
The mid-20th century marked a revolution in anesthesia, largely driven by the introduction of

muscle relaxants.[1] Suxamethonium, also known as succinylcholine, emerged as a

transformative agent due to its rapid onset and short duration of action, properties that set it

apart from its predecessors.[2][3] This guide chronicles its journey from an obscure synthesized

compound to a cornerstone of modern anesthetic practice.
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While the muscle-paralyzing effects of curare have been known for centuries, the story of

suxamethonium begins in the early 20th century.

1906: First Synthesis: Suxamethonium was first synthesized by Reid Hunt and René de M.

Taveau. However, its neuromuscular blocking properties were missed during their initial

investigations, as the animals used in their studies had already been treated with curare.

1949: Unveiling the Paralytic Effects: The true potential of suxamethonium as a muscle

relaxant was first described by a team of Italian scientists led by Daniel Bovet.[4] Their work,

published in 1949, laid the foundation for its clinical development. For his extensive work on

compounds that block the actions of specific neurotransmitters, including antihistamines and

synthetic curare-like agents, Bovet was awarded the Nobel Prize in Physiology or Medicine

in 1957.

1951: Clinical Introduction: Following Bovet's discovery, several groups of researchers

rapidly introduced suxamethonium into clinical practice. Notable contributions were made by

Stephen Thesleff and Otto von Dardel in Sweden, Bruck, Mayrhofer, and Hassfurther in

Austria, Scurr and Bourne in the UK, and Foldes in the United States.[4] These pioneering

studies established its utility in anesthesia and other medical procedures requiring short-term

muscle relaxation, such as electroconvulsive therapy.[4]

Chemical Synthesis of Suxamethonium Chloride
The synthesis of suxamethonium chloride involves the reaction of a succinic acid derivative

with a choline derivative. Several methods have been described in the literature. A common

laboratory-scale synthesis involves the reaction of succinyl chloride with choline chloride.

Experimental Protocol: Synthesis from Succinyl
Chloride and Choline Chloride
Objective: To synthesize suxamethonium chloride by reacting succinyl chloride with choline

chloride.

Materials:

Succinyl chloride
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Choline chloride

Anhydrous chloroform

Pyridine

Anhydrous ethanol

Distilled water

Calcium chloride (for drying)

Procedure:

Preparation of Anhydrous Chloroform: Commercially available chloroform, which may

contain ethanol as a stabilizer, is dried over anhydrous calcium chloride overnight and then

filtered.

Reaction Setup: A reaction flask is equipped with a condenser, a drying tube, and a magnetic

stir bar. Choline chloride and the prepared anhydrous chloroform are added to the flask.

Azeotropic Water Removal: The mixture is heated to reflux to azeotropically remove any

residual water.

Reaction with Succinyl Chloride: After cooling, succinyl chloride is added dropwise to the

reaction mixture while maintaining the temperature between 50-60°C. The reaction is

allowed to proceed at 60°C for approximately one hour.

pH Adjustment and Dissolution: The reaction mixture is cooled to 5°C, and pyridine is added

dropwise to adjust the pH to 5-6, ensuring the temperature does not exceed 25°C.

Anhydrous ethanol is then added to dissolve the mixture.

Crystallization: The solution is cooled again to 5°C, and distilled water is added rapidly while

stirring. A white crystalline solid of suxamethonium chloride precipitates out of the solution.

Isolation and Purification: The solid product is collected by suction filtration and washed with

95% ethanol. The crude product can be further purified by recrystallization from 95% ethanol

to yield pure suxamethonium chloride.[5]
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Diagram: Experimental Workflow for Suxamethonium Chloride Synthesis
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Caption: Workflow for the synthesis of suxamethonium chloride.

Mechanism of Action at the Neuromuscular
Junction
Suxamethonium is a depolarizing neuromuscular blocker, and its mechanism of action is

fundamentally different from non-depolarizing agents like d-tubocurarine.

Signaling Pathway
Suxamethonium's structure is essentially two acetylcholine molecules linked together. This

allows it to bind to and activate the nicotinic acetylcholine receptors (nAChRs) at the motor

endplate of the neuromuscular junction. The nAChR is a ligand-gated ion channel composed of

five protein subunits, typically two α, one β, one δ, and one γ (in fetal muscle) or ε (in adult

muscle) subunit.

The binding of suxamethonium to the α subunits of the nAChR triggers the opening of the ion

channel, leading to a rapid influx of sodium ions (Na+) and a smaller efflux of potassium ions

(K+). This influx of positive charge causes a depolarization of the motor endplate, which in turn

generates a muscle action potential that propagates along the muscle fiber, causing initial,

transient muscle contractions known as fasciculations.

Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft,

suxamethonium is not significantly metabolized by this enzyme. Its persistence at the receptor

leads to a prolonged depolarization of the motor endplate. This sustained depolarization has

two main consequences that lead to muscle paralysis:

Phase I Block: The persistent depolarization of the motor endplate leads to the inactivation of

voltage-gated sodium channels in the adjacent muscle membrane. These channels are

responsible for propagating the action potential, and their inactivation prevents further

muscle contractions, resulting in flaccid paralysis.

Phase II Block (Desensitization Block): With prolonged or repeated exposure to

suxamethonium, the nAChRs can become desensitized to the agonist. In this phase, the

muscle membrane gradually repolarizes, but the receptors remain unresponsive to

acetylcholine, thus maintaining the neuromuscular blockade.
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Diagram: Suxamethonium Signaling Pathway at the Neuromuscular Junction
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Caption: Suxamethonium's mechanism of action at the neuromuscular junction.

Key Historical Experiments and Methodologies
The initial characterization of suxamethonium's neuromuscular blocking properties relied on in

vivo animal models. Due to the limited accessibility of the full text of the original publications

from 1949-1952, the following descriptions of experimental protocols are based on historical

accounts and common methodologies of that era.

Bovet's Group (1949): Initial Description of Paralytic
Effects
Experimental Protocol: Rabbit Head-Drop Bioassay (Presumed Methodology)

The "head-drop" method in rabbits was a standard bioassay for curare-like compounds at the

time and was likely employed by Bovet's team to quantify the paralytic potency of

suxamethonium.

Animal Model: Rabbits were typically used.
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Procedure:

The rabbit was placed in a holder that allowed its head to move freely.

A solution of the test compound (suxamethonium) was infused intravenously, often into the

marginal ear vein, at a constant rate.

The infusion was continued until the neck muscles relaxed to the point where the rabbit

could no longer hold its head up, and the head would drop. This was the defined endpoint.

The total dose of the drug required to produce the head-drop was recorded.

Data Analysis: The potency of suxamethonium would have been compared to a standard

curarizing agent. The "head-drop dose" served as a measure of the drug's neuromuscular

blocking activity.

Early Clinical Investigations (1951-1952): Thesleff, von
Dardel, Foldes, and others
The first clinical studies in humans aimed to determine the effective dose, onset of action,

duration of effect, and safety profile of suxamethonium in a surgical setting.

Experimental Protocol: Human Volunteer and Patient Studies (General Methodology)

Subjects: Early studies involved both healthy volunteers and patients undergoing various

surgical procedures requiring muscle relaxation.

Procedure:

Anesthesia was induced using agents such as thiopental.

A baseline measurement of muscle strength was often established, for example, by

measuring grip strength or the force of muscle contraction in response to nerve

stimulation.

Suxamethonium was administered intravenously as a single bolus dose.
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The time to the onset of muscle paralysis was recorded. This was often assessed clinically

by the loss of reflexes, cessation of spontaneous respiration, and ease of tracheal

intubation.

The duration of paralysis was measured as the time from administration until the return of

spontaneous muscle activity or the ability to sustain a head lift or hand grip.

Cardiovascular parameters such as heart rate and blood pressure were monitored

throughout the procedure.

Data Analysis: The researchers would have determined the dose-response relationship for

suxamethonium, including the dose required for complete muscle relaxation for intubation.

They would also have characterized its pharmacokinetic profile in humans.

Quantitative Data from Early Studies
The following tables summarize the quantitative data that can be gleaned from historical

reviews and early clinical reports. It is important to note that the specific methodologies and

patient populations in these early studies were not always standardized, leading to some

variability in the reported values.

Table 1: Pharmacodynamic Properties of Suxamethonium in Early Animal Studies (Rabbit -

Presumed)
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Parameter Value Unit Method
Reference
(Presumed)

Head-Drop Dose

Data not

available in

accessible

sources

mg/kg
Rabbit Head-

Drop Bioassay

Bovet et al.

(1949)

Onset of Action

Data not

available in

accessible

sources

seconds
Clinical

Observation

Bovet et al.

(1949)

Duration of

Action

Data not

available in

accessible

sources

minutes
Clinical

Observation

Bovet et al.

(1949)

Table 2: Pharmacodynamic and Pharmacokinetic Properties of Suxamethonium in Early

Clinical Studies (Humans)

Parameter Value Unit Method
Reference
(General)

Intubating Dose 1.0 - 1.5 mg/kg IV
Clinical

Assessment
[2]

Onset of Action

(IV)
30 - 60 seconds

Clinical

Assessment
[2]

Duration of

Action (IV)
5 - 10 minutes

Clinical

Assessment
[1][2]

Metabolism

Rapid hydrolysis

by plasma

cholinesterase

-
Biochemical

Assays
[2][3]

Increase in

Serum K+
~0.5 mEq/L Blood Chemistry [6]
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Conclusion
The discovery and development of suxamethonium represent a landmark achievement in

pharmacology and anesthesiology. Its unique properties of rapid onset and short duration of

action filled a critical need in clinical practice, particularly for procedures requiring rapid airway

control. While its use is associated with several well-documented side effects, a thorough

understanding of its history, mechanism of action, and the pioneering experimental work that

brought it to the forefront of medicine is essential for researchers and clinicians alike. The

methodologies developed to characterize suxamethonium have also contributed to the broader

field of neuromuscular pharmacology, paving the way for the development of newer and safer

neuromuscular blocking agents.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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